(2S,8S)-2,8-diaminononanedioic acid

Overview

Description

(2S,8S)-2,8-diaminononanedioic acid, also known as Dendritic Polyglycerols (dPGs), is a synthetic polymer that has gained significant attention in the field of drug delivery and biomedical research. dPGs are highly branched, water-soluble polymers that possess a unique architecture, which allows for the encapsulation and delivery of various therapeutic agents.

Mechanism Of Action

The mechanism of action of dPGs is dependent on the therapeutic agent being delivered. However, in general, dPGs are believed to improve the pharmacokinetics and pharmacodynamics of encapsulated drugs by protecting them from degradation and clearance by the immune system. The unique architecture of dPGs also allows for the targeted delivery of therapeutic agents to specific cells or tissues.

Biochemical And Physiological Effects

DPGs have been shown to be biocompatible and non-toxic, making them an attractive option for drug delivery applications. In addition, dPGs have been shown to have minimal immunogenicity, reducing the risk of adverse immune reactions. The biochemical and physiological effects of dPGs are dependent on the therapeutic agent being delivered and the target tissue or cell type.

Advantages And Limitations For Lab Experiments

The advantages of using dPGs in lab experiments include their ease of synthesis, scalability, and versatility in drug delivery applications. In addition, dPGs have been shown to improve the pharmacokinetics and pharmacodynamics of encapsulated drugs, resulting in improved efficacy and reduced toxicity. The limitations of using dPGs in lab experiments include their potential for batch-to-batch variability and the need for further optimization of their physicochemical properties.

Future Directions

The future directions of dPGs include the optimization of their physicochemical properties for improved drug delivery applications. In addition, dPGs are being studied for their potential applications in imaging, gene therapy, and vaccine development. Further research is needed to fully understand the mechanism of action of dPGs and their potential applications in various biomedical fields.

Conclusion:

In conclusion, dPGs are a promising synthetic polymer that has gained significant attention in the field of drug delivery and biomedical research. The unique architecture of dPGs allows for the encapsulation and delivery of various therapeutic agents, resulting in improved efficacy and reduced toxicity. Further research is needed to fully understand the potential applications of dPGs in various biomedical fields.

Synthesis Methods

The synthesis of dPGs involves the polymerization of glycidol, followed by the attachment of amines to the hydroxyl groups of the polymer. The resulting polymer is then functionalized with carboxylic acid groups, which can be used to conjugate various therapeutic agents. The synthesis of dPGs is a straightforward and scalable process, making it an attractive option for drug delivery applications.

Scientific Research Applications

DPGs have been extensively studied for their potential applications in drug delivery. The unique architecture of dPGs allows for the encapsulation and delivery of various therapeutic agents, including small molecules, proteins, and nucleic acids. dPGs have been shown to improve the pharmacokinetics and pharmacodynamics of encapsulated drugs, resulting in improved efficacy and reduced toxicity. In addition to drug delivery, dPGs have also been studied for their potential applications in imaging, gene therapy, and vaccine development.

properties

IUPAC Name |

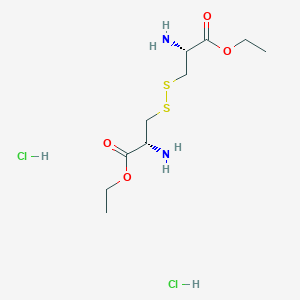

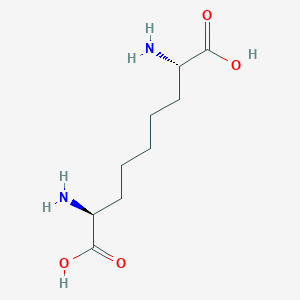

(2S,8S)-2,8-diaminononanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c10-6(8(12)13)4-2-1-3-5-7(11)9(14)15/h6-7H,1-5,10-11H2,(H,12,13)(H,14,15)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBYDJTWLGVCEV-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426398 | |

| Record name | (2S,8S)-2,8-diaminononanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,8S)-2,8-diaminononanedioic acid | |

CAS RN |

159344-56-6 | |

| Record name | (2S,8S)-2,8-diaminononanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.